molecular formula C16H15N5O3S B2401149 N-(4-(furan-2-yl)thiazol-2-yl)-6-morpholinopyridazine-3-carboxamide CAS No. 1396565-45-9

N-(4-(furan-2-yl)thiazol-2-yl)-6-morpholinopyridazine-3-carboxamide

Cat. No.: B2401149
CAS No.: 1396565-45-9
M. Wt: 357.39
InChI Key: COJJLQDUTWVXFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(furan-2-yl)thiazol-2-yl)-6-morpholinopyridazine-3-carboxamide is a synthetic chemical compound intended for research and development purposes. This molecule is of significant interest in medicinal chemistry due to its hybrid structure, which incorporates multiple privileged pharmacophores commonly found in bioactive molecules. Its core structure suggests potential as a key intermediate or target for investigators in early-stage drug discovery. The presence of both a thiazole and a morpholine-substituted pyridazine in its architecture is a feature shared with compounds known to act as potent and selective kinase inhibitors. For instance, derivatives of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine have been developed as highly potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6), which are validated targets in anticancer drug discovery . Furthermore, the furan-2-carboxamide moiety is a recognized scaffold in the development of inhibitors for various biological targets. Recent research on N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives has demonstrated their potential as potent inhibitors of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), showing promising antiproliferative activity against several human cancer cell lines . Similarly, thiazole-carboxamide derivatives have been shown to function as negative allosteric modulators of AMPA receptors, indicating potential application in neurological disorders . Researchers can explore this compound's utility in designing and synthesizing novel therapeutic agents for oncology and neuroscience. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-6-morpholin-4-ylpyridazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O3S/c22-15(18-16-17-12(10-25-16)13-2-1-7-24-13)11-3-4-14(20-19-11)21-5-8-23-9-6-21/h1-4,7,10H,5-6,8-9H2,(H,17,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COJJLQDUTWVXFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(furan-2-yl)thiazol-2-yl)-6-morpholinopyridazine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes a pyridazine core, a thiazole ring, and a furan moiety, which collectively suggest a diverse range of biological activities.

Key Functional Groups

  • Furan Ring : Contributes to the compound's electron-rich nature, enhancing its interaction with biological targets.
  • Thiazole Ring : Known for its antimicrobial properties, it may play a critical role in the compound's biological activity.
  • Morpholine Group : Often associated with increased solubility and bioavailability.

Antimicrobial Activity

Research indicates that compounds containing thiazole and furan moieties often exhibit significant antimicrobial properties. For instance, similar compounds have demonstrated efficacy against various bacterial and fungal pathogens due to their ability to interfere with microbial cell processes .

Case Study: Antimicrobial Efficacy

In a comparative study involving derivatives of thiazole and furan, it was found that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

PathogenMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Candida albicans32

The mechanism by which this compound exerts its biological effects likely involves binding to specific enzymes or receptors, inhibiting their function. Molecular docking studies have suggested that the compound may interact with key microbial enzymes involved in cell wall synthesis and metabolic pathways .

Structure-Activity Relationship (SAR)

The presence of multiple heterocycles in the compound enhances its binding affinity to biological targets. A structure-activity relationship analysis has shown that modifications to the furan or thiazole groups can significantly impact the compound's potency and selectivity against different pathogens .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
5-(furan-2-yl)-1,3-thiazol-2-aminesThiazole ring with furanAntimicrobialSimpler structure; fewer heterocycles
6-(furan-2-yloxy)-pyridazinonePyridazine coreAntifungalLacks triazole; different mechanism
N-(5-bromo-thiazolyl)-pyrimidine derivativesThiazole and pyrimidineAntibacterialDifferent heterocycle; more halogenated
1H-pyrazole derivativesPyrazole ringAntiviralLacks furan; different biological targets

This table highlights how this compound stands out due to its combination of three distinct heterocycles, which may confer unique biological properties.

Comparison with Similar Compounds

The following analysis compares N-(4-(furan-2-yl)thiazol-2-yl)-6-morpholinopyridazine-3-carboxamide with structurally related compounds, focusing on substituent effects, physicochemical properties, and hypothesized bioactivity.

Structural and Substituent Analysis
Compound Name Core Heterocycle Key Substituents Molecular Weight (g/mol)
This compound (Target) Pyridazine Morpholino (position 6), thiazol-furan-carboxamide (position 3) ~401.4 (estimated)
3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) Thiazole Morpholinomethyl, pyridinyl, dichlorobenzamide 503.4
N-(5-((4-Methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)isonicotinamide (4h) Thiazole 4-Methylpiperazinylmethyl, pyridinyl, isonicotinamide 435.5
6-(Furan-2-yl)-3-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide Oxazolo[5,4-b]pyridine Furan, phenyl, thiazol-phenyl ~494.5 (estimated)

Key Observations :

  • The target compound utilizes a pyridazine core, distinguishing it from thiazole- or oxazolopyridine-based analogs. Pyridazine’s electron-deficient nature may enhance binding to targets with complementary electron-rich regions.
  • Substituents like morpholino (target) versus morpholinomethyl (4d) or methylpiperazinyl (4h) influence solubility and basicity.
  • The thiazol-furan system in the target and ’s compound suggests a shared emphasis on aromatic stacking, though the oxazolopyridine core in introduces steric and electronic differences .
Physicochemical and Spectroscopic Properties
Compound Melting Point (°C) 1H NMR (δ, ppm) Key Peaks HRMS (m/z) [M+H]+
Target Compound Not reported Not available in evidence Not available
4d 178–180 8.70 (pyridinyl-H), 3.60 (morpholinomethyl) 503.12 (calc. 503.09)
4h 165–167 8.65 (pyridinyl-H), 2.45 (N-methylpiperazine) 435.52 (calc. 435.18)
Compound Not reported Not available in evidence Not available

Key Observations :

  • The target compound’s lack of reported melting point and spectral data limits direct comparison, but analogs like 4d and 4h demonstrate consistent 1H NMR signals for pyridinyl (δ ~8.65–8.70) and amine substituents (δ ~2.45–3.60) .
  • HRMS data for 4d and 4h confirm molecular integrity, suggesting similar analytical workflows (e.g., LC-MS, NMR) would apply to the target compound .

Q & A

Q. What are the recommended synthetic routes for N-(4-(furan-2-yl)thiazol-2-yl)-6-morpholinopyridazine-3-carboxamide, and how can purity be optimized?

The synthesis typically involves sequential coupling reactions starting with pyridazine and morpholine precursors. Key steps include:

  • Step 1: Functionalization of pyridazine at position 6 with morpholine via nucleophilic aromatic substitution under reflux in aprotic solvents (e.g., DMF) .
  • Step 2: Introduction of the thiazole-furan moiety through a Suzuki-Miyaura coupling or amide bond formation, requiring palladium catalysts and anhydrous conditions .
  • Purification: Chromatography (silica gel or HPLC) and recrystallization (using ethanol/water mixtures) are critical to achieve >95% purity. Monitor reaction progress with TLC and confirm structures via 1H^1H-NMR and IR spectroscopy .

Q. Which spectroscopic and computational methods are essential for characterizing this compound?

  • Structural Confirmation:
    • 1H^1H- and 13C^{13}C-NMR to verify substituent positions and aromatic ring coupling patterns .
    • High-resolution mass spectrometry (HRMS) for molecular formula validation .
  • Computational Analysis:
    • Density Functional Theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and optimize 3D conformations for docking studies .

Q. How can researchers design preliminary biological activity assays for this compound?

  • In vitro Testing:
    • Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC50_{50} calculations to assess cytotoxicity .
    • Evaluate antimicrobial activity via broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Target Identification:
    • Use kinase inhibition panels or fluorescence polarization assays to identify protein targets (e.g., EGFR, PI3K) .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s solubility and bioavailability?

  • Strategies:
    • Introduce hydrophilic groups (e.g., sulfonate, polyethylene glycol) on the morpholine or furan rings to improve aqueous solubility .
    • Replace the carboxamide with a prodrug ester to enhance membrane permeability .
  • Validation:
    • Measure partition coefficients (LogP) via shake-flask method and assess metabolic stability in liver microsomes .

Q. What methodologies resolve contradictions in reported biological activity data?

  • Case Example: Discrepancies in IC50_{50} values across studies may arise from assay conditions (e.g., serum concentration, incubation time).
    • Solutions:
  • Standardize protocols using guidelines like the NIH Assay Guidance Manual.
  • Validate results with orthogonal assays (e.g., ATP-based viability vs. apoptosis markers) .
    • Structural Analysis: Compare X-ray crystallography or molecular docking data to confirm binding modes .

Q. How can structure-activity relationship (SAR) studies guide lead optimization?

  • Key Modifications:
    • Vary substituents on the thiazole (e.g., halogenation) or pyridazine (e.g., methyl vs. methoxy groups) to tune activity .
    • Replace morpholine with piperazine or thiomorpholine to alter pharmacokinetics .
  • Data-Driven Design:
    • Use QSAR models correlating electronic parameters (e.g., Hammett constants) with bioactivity .

Q. What advanced techniques evaluate in vivo efficacy and toxicity?

  • In vivo Models:
    • Administer the compound in xenograft mouse models (e.g., subcutaneous tumors) to assess antitumor efficacy and monitor body weight for toxicity .
  • Metabolic Profiling:
    • Conduct LC-MS/MS analysis of plasma and tissues to quantify parent compound and metabolites .

Q. How do researchers address synthetic challenges in scaling up production?

  • Optimization:
    • Transition from batch to flow chemistry for thiazole coupling steps to improve yield and reproducibility .
    • Use green solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact .

Q. Table 1: Structural Analogs and Their Biological Activities

CompoundKey ModificationsBiological ActivityReference
N-[4-(4-methoxyphenyl)thiazol-2-yl]Methoxy substitution on phenylCardioprotective (vs. hypoxia)
N-(4-fluorobenzyl)-2-[morpholinyl]Fluorobenzyl groupKinase inhibition
N-(thiophen-2-yl)carboxamideThiophene vs. furanAntiviral activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.